molecular formula C13H20O B14610683 3-(Cyclohexylmethyl)cyclohex-2-en-1-one CAS No. 60439-30-7

3-(Cyclohexylmethyl)cyclohex-2-en-1-one

Cat. No.: B14610683
CAS No.: 60439-30-7
M. Wt: 192.30 g/mol
InChI Key: FEYZEXYKEMACBA-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by a cyclohexene ring substituted with a cyclohexylmethyl group at the third position and a ketone functional group at the second position. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. Various patents describe the use of different oxidizing agents and catalysts to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)cyclohex-2-en-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-(Cyclohexylmethyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As a ketone, it can participate in various nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylmethyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specialized chemical syntheses and applications.

Properties

CAS No.

60439-30-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-(cyclohexylmethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H20O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h10-11H,1-9H2

InChI Key

FEYZEXYKEMACBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)CCC2

Origin of Product

United States

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